(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol
Overview
Description
A Chk-α inhibitor. V-11-0711 reduced the function of Chk-α by binding to the active site and inhibiting the catalytic activity but did not affect Chk-α protein levels. Chk-α protein and PtdCho, but not PC, may be essential in cancer cell proliferation.
V-11-0711 is a Chk-α inhibitor. V-11-0711 reduced the function of Chk-α by binding to the active site and inhibiting the catalytic activity but did not affect Chk-α protein levels. Chk-α protein and PtdCho, but not PC, may be essential in cancer cell proliferation.
Scientific Research Applications
Structural Characterization and Analysis
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol and its derivatives have been the subject of extensive structural characterization. Studies like those conducted by Arias-Pérez et al. (1991) have utilized 1H, 13C, and 2D NMR spectroscopy, along with X-Ray crystallography, for detailed structural analysis. Such analyses are crucial for understanding the molecular conformation and properties of these compounds (Arias-Pérez et al., 1991).
Radioiodinated Derivative Synthesis for Radiopharmaceutical Applications
The synthesis of radioiodinated derivatives of compounds related to this compound has been explored for potential radiopharmaceutical applications. Rzeszotarski et al. (1984) synthesized derivatives with iodine-125 and iodine-123, finding that these compounds localized in organs with a high concentration of muscarinic receptors, indicating potential for medical imaging and receptor studies (Rzeszotarski et al., 1984).
Antiprotozoal Activity
Compounds structurally similar to this compound have been investigated for their antiprotozoal activity. For example, studies like those by Weis et al. (2008) evaluated the activities of derivatives against Trypanosoma brucei rhodesiense and Plasmodium falciparum, providing insights into potential therapeutic applications in treating protozoal infections (Weis et al., 2008).
Structural Analogues for Potential Therapeutic Applications
The synthesis and evaluation of structural analogues have been a significant area of research. For instance, the work by McPherson et al. (1993) on iodine-125-labeled analogues provides insights into the development of ligands for imaging muscarinic receptors, which could have implications in neurological and cardiac conditions (McPherson et al., 1993).
properties
IUPAC Name |
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3/c29-27(23-7-2-1-3-8-23,25-20-28-16-11-21(25)12-17-28)15-10-22-6-4-5-9-26(22)31-24-13-18-30-19-14-24/h1-9,21,24-25,29H,10-20H2/t25?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGCUMGAQHVOY-ZCJYOONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(CCC3=CC=CC=C3OC4CCOCC4)(C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C(C2)[C@@](CCC3=CC=CC=C3OC4CCOCC4)(C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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